molecular formula C7H5N3O3 B3345053 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde CAS No. 1003947-30-5

6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde

Cat. No.: B3345053
CAS No.: 1003947-30-5
M. Wt: 179.13 g/mol
InChI Key: QCKOYYKDNIEFDR-UHFFFAOYSA-N
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Description

6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde (CAS 1003947-30-5) is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a fused pyridazine-oxazine heterocyclic scaffold, a structure of significant interest in the development of novel bioactive molecules . Pyridazinone and oxazine derivatives are extensively documented in scientific literature for their diverse biological activities, serving as key precursors for compounds with potential antimicrobial, anti-inflammatory, and cardiovascular applications . The reactive aldehyde group present in this molecule provides a versatile handle for synthetic modification, allowing researchers to explore structure-activity relationships and create targeted libraries for drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

6-oxo-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-2-4-1-5-7(10-9-4)13-3-6(12)8-5/h1-2H,3H2,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKOYYKDNIEFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=NC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855783
Record name 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003947-30-5
Record name 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the formation of the oxazine ring. Key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Cyclization to Form the Oxazine Ring: The intermediate pyridazine compound is then reacted with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazine ring.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .
  • Anticancer Potential : Preliminary research suggests that it may possess anticancer properties by inducing apoptosis in cancer cells. Further studies are needed to elucidate the mechanisms involved .

Materials Science

The unique structural characteristics of this compound lend themselves to applications in materials science:

  • Polymer Synthesis : This compound can be utilized as a building block in the synthesis of novel polymers with specific functionalities. Its reactivity allows for the incorporation into copolymers that exhibit desirable mechanical and thermal properties .

Agricultural Chemistry

The compound has potential applications in agricultural chemistry:

  • Pesticide Development : Research indicates that derivatives of this compound may serve as effective pesticides due to their biological activity against pests. This aspect is particularly relevant in the development of eco-friendly agricultural practices .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a significant reduction in bacterial colonies when treated with varying concentrations of the compound. The study concluded that further exploration into its mechanism could lead to new antibiotic formulations.

Case Study 2: Polymer Applications

In another investigation, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This research highlights the potential for this compound in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-2-carbaldehyde: Similar structure but with the aldehyde group at a different position.

    6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde is a heterocyclic compound with potential biological activities. Its unique structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies. This article examines the biological activity of this compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₇H₅N₃O₃
  • Molecular Weight : 179.13 g/mol
  • CAS Number : 1003947-30-5

Synthesis Methods

Several synthetic routes have been explored to produce this compound. Common methods include:

  • Cyclization Reactions : Utilizing hydrazine derivatives in the presence of carbonyl compounds.
  • Multicomponent Reactions : Combining various reagents to achieve the desired heterocyclic structure.

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties. Analogous compounds have demonstrated cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and others.
  • Mechanism of Action : Potentially through induction of apoptosis or cell cycle arrest.

Neuroprotective Effects

Some studies have hinted at neuroprotective properties in similar heterocycles:

  • Alzheimer's Disease Models : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Bano et al. (2015)Identified thiazine derivatives with promising anti-inflammatory and anticancer activities .
Liu et al. (2012)Reported on the synthesis of fused pyridazino compounds showing significant biological activities .
Preet & Damanjit (2014)Reviewed various thiazine derivatives and their biological evaluations .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Targeting enzymes like acetylcholinesterase or kinases.
  • Receptor Modulation : Interacting with neurotransmitter receptors or other cellular targets.

Q & A

Q. What are the optimized synthetic routes for 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde, and how can reaction conditions be tailored for yield improvement?

  • Methodological Answer : A common approach involves cyclization reactions using ethanol as a solvent under reflux conditions (6–8 hours) with sodium acetate as a catalyst. For example, similar pyridazine derivatives are synthesized by reacting carbohydrazide precursors with substituted phenyl groups under controlled reflux, followed by crystallization from ethanol . Yield optimization can be achieved by adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity, and reaction duration. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • Elemental Analysis : Confirm elemental composition (±0.4% accuracy for C, H, N) after recrystallization from water or ethanol .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the aldehyde proton (δ ~9.8–10.2 ppm) and oxazine/pyridazine ring systems. For example, analogous compounds show distinct peaks for dihydro-oxazine protons at δ 4.2–5.0 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1640–1680 cm1^{-1}) and aldehyde (C=O stretch, ~1720 cm1^{-1}) functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential irritancy (based on structural analogs) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., ethanol distillates).
  • Waste Disposal : Follow GBZ/T 160.1–160.81 standards for organic waste, emphasizing neutralization before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :
  • Substituent Modification : Synthesize derivatives by replacing the aldehyde group with other electrophiles (e.g., carboxylic acids, amides) to assess impact on bioactivity. For instance, substituting the 3-carbaldehyde group with methylpyrazole in analogous structures enhanced antimicrobial activity .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Prioritize compounds with IC50_{50} values <10 µM for further optimization .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity with biological targets like bacterial DNA gyrase .

Q. How should researchers resolve contradictions in reported biological activity data for pyridazine-oxazine derivatives?

  • Methodological Answer :
  • Standardize Assay Conditions : Variations in cell lines (e.g., HEK-293 vs. HeLa) or incubation times can skew results. Replicate experiments under identical conditions (pH, temperature, solvent) .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., antimicrobial activity of 6-oxo derivatives in [4] vs. [21]) to identify trends. Discrepancies in MIC values may arise from differences in bacterial strains or compound purity thresholds (>98% purity recommended) .

Q. What strategies are effective for scaling up synthesis without compromising yield or purity?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat distribution and reduce side reactions during cyclization steps .
  • Catalyst Optimization : Replace sodium acetate with immobilized catalysts (e.g., polymer-supported sulfonic acids) for easier recovery and reuse .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for gram-scale purification .

Key Recommendations for Researchers

  • Prioritize purity validation (>98% via HPLC) before biological testing .
  • Use chemoinformatics tools (e.g., SwissADME) to predict pharmacokinetic properties early in optimization .
  • Address solubility issues via salt formation (e.g., hydrochloride salts for improved aqueous solubility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde
Reactant of Route 2
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.